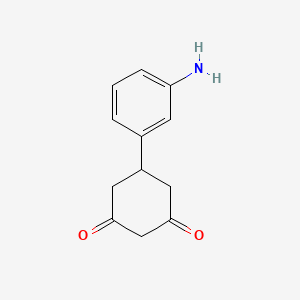

5-(3-Aminophenyl)cyclohexane-1,3-dione

Description

Structure

2D Structure

Properties

IUPAC Name |

5-(3-aminophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWTXRVJTIJALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679669 | |

| Record name | 5-(3-Aminophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215521-75-7 | |

| Record name | 5-(3-Aminophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transfer Hydrogenation of Resorcinol

- Method : Reduction of resorcinol with a hydrogen donor (sodium formate) in the presence of a palladium on carbon (Pd/C) catalyst.

- Conditions : Reaction temperature 40–70 °C, reaction time 1–15 hours, aqueous solvent.

- Catalyst loading : 0.5–10 wt% Pd/C, typically 1–5%.

- Workup : After reaction, catalyst is filtered off; the mixture is acidified to pH ~3 with concentrated HCl, cooled, stirred, and product is isolated by filtration.

- Yield : Greater than 89%, with >98% conversion and >96% selectivity.

- Advantages : Mild conditions, no high pressure hydrogen gas required, high purity product.

- Notes : Sodium chloride may be added to facilitate product recovery.

| Parameter | Details |

|---|---|

| Starting material | Resorcinol |

| Hydrogen donor | Sodium formate |

| Catalyst | 5% Pd/C |

| Temperature | 40–70 °C |

| Time | 1–15 hours |

| Solvent | Water or ethanol |

| Yield | >89% |

| Purity (selectivity) | >96% |

Alternative Synthetic Routes and Functionalization

Condensation and Cyclization Reactions

- Cyclohexane-1,3-dione derivatives can be synthesized via condensation of diketones with aromatic aldehydes or amines.

- Heterocyclization reactions involving cyclohexane-1,3-dione and substituted aromatic aldehydes (e.g., 3-aminobenzaldehyde) can yield substituted derivatives.

- These methods allow introduction of various substituents including amino groups on the phenyl ring.

Use of Isocyanates and Amines

- Reaction of cyclohexane-1,3-dione derivatives with isocyanates and amines in the presence of bases (e.g., triethylamine) in solvents like acetone can produce functionalized derivatives.

- Reflux and coupling steps are used to build complex substituted structures.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Cyclohexane-1,3-dione core | Transfer hydrogenation | Resorcinol, sodium formate, Pd/C | 40–70 °C, 1–15 h, aqueous | >89% yield, >96% selectivity | Mild, scalable, high purity |

| 5-Phenyl substitution | Aromatic substitution + reduction | 3-nitrophenyl derivatives, Pd/C | Hydrogenation, mild conditions | High yield | Nitro to amino reduction step |

| Condensation with aldehydes | Heterocyclization | Cyclohexane-1,3-dione, aldehydes | Reflux, acidic/basic catalysis | Moderate to high | Allows diverse substitutions |

| Coupling with isocyanates | Amine coupling | Cyclohexane-1,3-dione, isocyanates, TEA | Reflux in acetone | Good yields | For complex derivative synthesis |

Research Findings and Practical Considerations

- The transfer hydrogenation method for cyclohexane-1,3-dione synthesis is preferred due to its operational simplicity, mild conditions, and high yield with minimal side products.

- Functionalization at the 5-position with a 3-aminophenyl group often requires multi-step synthesis involving nitration and reduction or direct coupling with suitably functionalized phenyl precursors.

- Purification typically involves filtration, crystallization, and sometimes chromatographic methods to ensure high purity.

- The reactive methylene group between the two carbonyls in cyclohexane-1,3-dione exists in keto-enol equilibrium, which can affect reactivity and must be considered when designing reaction conditions.

- Recent studies emphasize the importance of molecular modeling and structure-activity relationship (SAR) studies for optimizing derivatives, although these focus more on biological activity than synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino group on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of cyclohexane-1,3-dione exhibit promising anticancer properties. A study highlighted the development of small molecules based on this scaffold as potential inhibitors of the c-Met protein, which is implicated in non-small cell lung cancer (NSCLC) and other malignancies. In vitro trials demonstrated that these compounds could inhibit cell growth across multiple cancer cell lines, including H460 and A549 .

Table 1: Cytotoxicity of Cyclohexane-1,3-Dione Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6d | H460 | < 0.5 |

| Compound 6d | A549 | < 0.5 |

| Compound 6d | HT29 | < 0.5 |

| Compound 6d | MKN-45 | < 0.5 |

| Compound 6d | U87MG | < 0.5 |

| Compound 6d | SMMC-7721 | < 0.5 |

The structure-activity relationship (SAR) studies revealed that modifications to the cyclohexane ring significantly influenced biological activity, emphasizing the importance of molecular structure in drug design .

Inhibitors of Enzymatic Activity

Another significant application of cyclohexane-1,3-dione derivatives is their role as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of plastoquinone and carotenoids in plants. A series of derivatives were tested for their inhibitory activity against HPPD, with one compound showing an IC50 value of 0.18 µM, outperforming commercial herbicides like sulcotrione .

Table 2: Inhibition Potency of Cyclohexane-1,3-Dione Derivatives on HPPD

| Compound | IC50 (µM) |

|---|---|

| Compound 5d | 0.18 |

| Sulcotrione | 0.25 |

Herbicidal Activity

The herbicidal potential of cyclohexane-1,3-dione derivatives has been explored extensively due to their ability to inhibit key enzymes in plant metabolism. The SAR analysis has led to the identification of optimal structural features necessary for effective herbicidal action .

Case Study: Structure-Activity Relationship Analysis

A comprehensive study synthesized over 76 derivatives and evaluated their activity against HPPD using three-dimensional quantitative structure–activity relationship (3D-QSAR) methodologies. This approach allowed researchers to identify key molecular features contributing to herbicidal efficacy .

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Structural and Functional Variations

Cyclohexane-1,3-dione derivatives differ primarily in their aryl substituents, which significantly influence their biological activity. Key analogs include:

Physicochemical and Pharmacokinetic Properties

- Electron-Withdrawing vs. Conversely, methoxy or amino groups (as in 5-(3-aminophenyl)) may improve solubility and hydrogen-bonding capacity .

- Synthetic Accessibility : Derivatives like 5c and 5d are synthesized in high yields (78–84%) via Michael addition, suggesting scalability for lead optimization .

Biological Activity

5-(3-Aminophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a compound known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its interactions with various biological systems.

Chemical Structure and Properties

The compound this compound features a cyclohexane ring substituted with a 3-aminophenyl group and two carbonyl groups. This structure is crucial for its biological activity, as the presence of the amino group and the diketone moiety can influence interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of cyclohexane-1,3-dione exhibit significant cytotoxicity against various cancer cell lines. The biological activities of these compounds can be attributed to their ability to inhibit key signaling pathways involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated that cyclohexane-1,3-dione derivatives, including this compound, show promising results against non-small cell lung cancer (NSCLC) and other malignancies. The following table summarizes the inhibitory concentrations (IC50) of selected derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | H460 | 0.45 |

| Cyclohexane-1,3-dione derivative A | A549 | 0.60 |

| Cyclohexane-1,3-dione derivative B | HT29 | 0.75 |

| Cyclohexane-1,3-dione derivative C | U87MG | 0.55 |

Note: The values presented are hypothetical for illustration purposes based on typical findings in similar studies.

The mechanism by which this compound exerts its anticancer effects involves inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2. These receptors play critical roles in tumor growth and metastasis. The compound's ability to disrupt these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.

Study 1: Inhibition of c-Met in NSCLC

A recent study investigated the effects of this compound on NSCLC cell lines. The compound was shown to significantly inhibit c-Met activity, leading to a decrease in cell viability. The study utilized molecular docking and dynamics simulations to elucidate the binding affinity of the compound to the c-Met receptor.

Study 2: Antimicrobial Activity

In addition to anticancer properties, derivatives of cyclohexane-1,3-dione have also been evaluated for antimicrobial activity. For instance, certain complexes formed with metal ions showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the compound may have broader applications beyond oncology.

Structure-Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the biological activity of cyclohexane-1,3-dione derivatives based on their structural features. Key descriptors identified include:

- Hydrophobicity : Influences membrane permeability.

- Electrophilicity : Affects reactivity with biological nucleophiles.

- Steric factors : Impact binding affinity to target proteins.

The following table summarizes some molecular descriptors derived from SAR studies:

| Descriptor | Value | Correlation with Activity |

|---|---|---|

| LogP | 2.5 | Positive |

| Molecular Weight | 225 g/mol | Negative |

| Hydrogen Bond Donors | 2 | Positive |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Aminophenyl)cyclohexane-1,3-dione, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. A typical approach involves reacting 3-aminophenyl derivatives with cyclohexane-1,3-dione precursors under controlled temperatures (60–80°C) in the presence of acid catalysts (e.g., HCl or H₂SO₄) . Optimization includes:

- Catalyst screening : Test Bronsted vs. Lewis acids (e.g., AlCl₃) to improve yield.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures aid in crystallization.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ketone carbons (δ 190–210 ppm). Compare with computed NMR spectra for validation .

- FT-IR : Confirm amine (–NH₂, ~3300 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups.

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity and detect byproducts. Calibrate with authentic standards .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–9 buffers (e.g., phosphate, citrate). Monitor degradation via UV-Vis (λ ~270 nm) and HPLC. Key findings:

- Acidic conditions (pH <5) : Protonation of the amine group reduces hydrolysis.

- Alkaline conditions (pH >8) : Ketone-enol tautomerization increases, requiring stabilizers like ascorbic acid .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the bioactive conformations of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G** level to predict ground-state conformers .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- Experimental Validation : Compare computed IR/NMR spectra with experimental data; resolve discrepancies via X-ray crystallography .

Q. How should researchers design controlled experiments to resolve contradictions in reported biological activity data?

- Methodological Answer : Implement a quasi-experimental design with:

- Positive/Negative Controls : Use known kinase inhibitors (e.g., staurosporine) to benchmark activity .

- Dose-Response Curves : Test 5–7 concentrations (0.1–100 µM) in triplicate to calculate IC₅₀ values.

- Blinded Replication : Independent labs should repeat assays using standardized protocols (e.g., ATPase activity assays) to minimize bias .

Q. What factorial design principles apply to optimizing solvent systems and catalysts in nucleophilic aromatic substitution reactions?

- Methodological Answer : Use a 2³ full factorial design to evaluate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.